6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS number 1161833-81-3 . It is a derivative of tetrahydroisoquinoline, a structural element present in several peptide-based drugs and biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the alcohol on an intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H10FNO2/c11-8-2-1-6-5-12-9 (10 (13)14)4-7 (6)3-8/h1-3,9,12H,4-5H2, (H,13,14)/t9-/m0/s1
. This indicates that the compound has a fluorine atom attached to the 6th carbon of the tetrahydroisoquinoline ring . Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 195.19 . It is a powder at room temperature . The IUPAC name of the compound is (3S)-6-fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid .Scientific Research Applications
Fluorophore Formation in Biochemical Studies
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in fluorophore formation with glyoxylic acid. This process, involving tetrahydroisoquinoline-3-carboxylic acids, is significant in the study of catecholamines, as it produces highly fluorescent compounds that are useful for biochemical analysis and imaging. The introduction of a carboxyl group in the tetrahydroisoquinoline structure enhances the reaction with glyoxylic acid, facilitating intramolecular acid catalysis (Svensson, Björklund, & Lindvall, 1975).
Synthesis of Antibacterial Agents
This compound derivatives have been synthesized for potential use as antibacterial agents. For instance, compounds like fluoroquinolones, synthesized from similar compounds, have shown significant activity against various strains of bacteria, including drug-resistant strains. This indicates the potential of this compound derivatives in the development of new antibacterial drugs (Senthilkumar et al., 2009).
Development of Anticancer Agents
Research has explored the synthesis of tetracyclic fluoroquinolones, including derivatives of this compound, for their potential use as anticancer agents. These compounds have shown promising results in inhibiting cancer cell growth while being less toxic to normal cells, suggesting their potential in cancer therapy (Al-Trawneh et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLSCFGRFIBSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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